![molecular formula C11H14ClNO3S B2541565 N-[4-(3-chloropropanesulfonyl)phenyl]acetamide CAS No. 78234-18-1](/img/structure/B2541565.png)

N-[4-(3-chloropropanesulfonyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[4-(3-chloropropanesulfonyl)phenyl]acetamide" is a chemical entity that can be associated with a class of compounds that have been synthesized and studied for various properties and applications. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as sulfonylacetamides and chlorinated aromatic systems, have been synthesized and characterized. These compounds are often of interest due to their potential biological activity or as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or similar acylating agent. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized from 4-chlorophenol and N-phenyl dichloroacetamide . These methods could potentially be adapted for the synthesis of "N-[4-(3-chloropropanesulfonyl)phenyl]acetamide" by choosing the appropriate starting materials and reaction conditions.

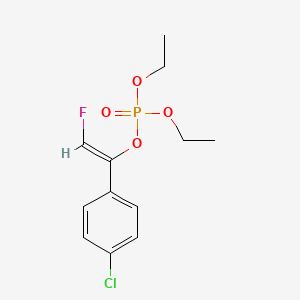

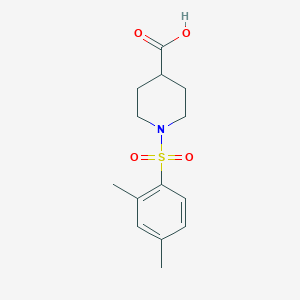

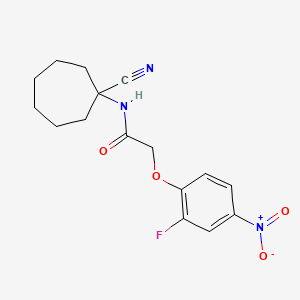

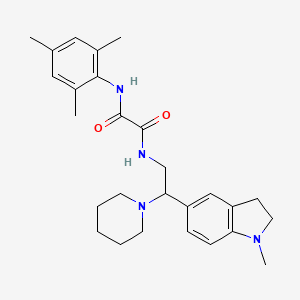

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide revealed that the –SNHCOC– unit is essentially planar and forms a specific dihedral angle with the benzene ring . The molecular conformation and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonylacetamides is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can affect the acidity of the NH group and the electrophilicity of the carbonyl carbon. These properties can lead to various chemical reactions, including further substitution reactions, condensation, or participation in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylacetamides are often characterized by spectroscopic methods, including IR, NMR, and MS. For instance, spectroscopic studies of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides provided insights into the conformational preferences and electronic structure of these molecules . The presence of chloro substituents can also influence the solubility, melting point, and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

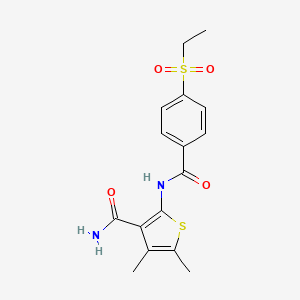

Electronic and Biological Interactions : A study by Bharathy et al. (2021) investigated the structural parameter, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide. The research focused on electron localization functions, intermolecular interactions, and molecular docking studies to assess fungal and cancer activities (Bharathy et al., 2021).

Synthesis and Structure Analysis : Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and explored its structural properties using techniques like NMR spectroscopy, X-ray single-crystal analysis, and DFT methods (Nikonov et al., 2016).

Crystal Structure Investigation : Obaleye et al. (2008) reported the X-ray structure of a complex containing a metabolite of N4-acetylsulfadiazine, which demonstrated moderate growth inhibition of several bacteria in vitro (Obaleye et al., 2008).

Solid State Geometry and Conformation : Gowda et al. (2008) explored the crystal structure and conformations of compounds similar to N-[4-(3-chloropropanesulfonyl)phenyl]acetamide, contributing to a better understanding of the structural aspects of such compounds (Gowda et al., 2008).

Antimicrobial Activities : Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, which exhibited promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) developed novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluating their anticancer, anti-inflammatory, and analgesic properties (Rani et al., 2014).

Eigenschaften

IUPAC Name |

N-[4-(3-chloropropylsulfonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-9(14)13-10-3-5-11(6-4-10)17(15,16)8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKKNDAXAMMISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)